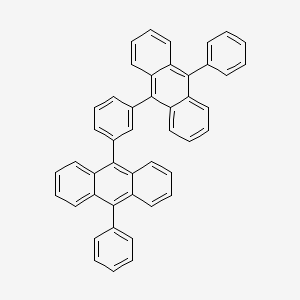
1,3-Bis(10-phenylanthracen-9-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(10-phenylanthracen-9-yl)benzene is a compound that has garnered significant interest in the field of materials chemistry. This compound consists of a central benzene ring substituted with two 10-phenylanthracen-9-yl groups at the 1 and 3 positions. The unique structure of this compound makes it a valuable candidate for various applications, particularly in the realm of photophysical and photochemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(10-phenylanthracen-9-yl)benzene typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is carried out between 1,3-dibromobenzene and 10-phenylanthracene-9-boronic acid in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction is usually performed under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the Suzuki-Miyaura cross-coupling reaction. This would require optimization of reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity of the product. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis(10-phenylanthracen-9-yl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield hydroanthracene derivatives.
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can occur at the phenyl rings of the anthracene moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroanthracene derivatives.
Substitution: Nitro or halogenated anthracene derivatives.
Applications De Recherche Scientifique
1,3-Bis(10-phenylanthracen-9-yl)benzene has several scientific research applications:
Photophysical Studies: The compound is used in studies related to triplet-triplet annihilation photon upconversion, which is a process that converts low-energy photons into high-energy photons.
Materials Chemistry: It is employed in the design of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its unique luminescent properties.
Photodynamic Therapy: The compound’s ability to generate singlet oxygen makes it a potential candidate for photodynamic therapy in medical applications.
Mécanisme D'action
The mechanism of action of 1,3-Bis(10-phenylanthracen-9-yl)benzene primarily involves its photophysical properties. When exposed to light, the compound can absorb photons and transition to an excited state. This excited state can then undergo intersystem crossing to form a triplet state, which can participate in triplet-triplet annihilation processes. The compound’s ability to undergo efficient energy transfer processes makes it valuable in applications like photon upconversion and photodynamic therapy .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2-Bis(10-phenylanthracen-9-yl)benzene
- 1,4-Bis(10-phenylanthracen-9-yl)benzene
- 10,10’-Diphenyl-9,9’-bianthracene
Uniqueness
1,3-Bis(10-phenylanthracen-9-yl)benzene is unique due to its specific substitution pattern on the benzene ring, which influences its photophysical properties. Compared to its isomers, such as 1,2-Bis(10-phenylanthracen-9-yl)benzene and 1,4-Bis(10-phenylanthracen-9-yl)benzene, the 1,3-substitution pattern results in different electronic interactions and energy transfer efficiencies. This makes it particularly suitable for applications requiring precise control over photophysical behavior.
Propriétés
Formule moléculaire |
C46H30 |
|---|---|
Poids moléculaire |
582.7 g/mol |
Nom IUPAC |
9-phenyl-10-[3-(10-phenylanthracen-9-yl)phenyl]anthracene |
InChI |
InChI=1S/C46H30/c1-3-16-31(17-4-1)43-35-22-7-11-26-39(35)45(40-27-12-8-23-36(40)43)33-20-15-21-34(30-33)46-41-28-13-9-24-37(41)44(32-18-5-2-6-19-32)38-25-10-14-29-42(38)46/h1-30H |
Clé InChI |
QGCLEBUWPRQZBZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C5=CC(=CC=C5)C6=C7C=CC=CC7=C(C8=CC=CC=C86)C9=CC=CC=C9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Bromo-1h-pyrido[2,3-b][1,4]thiazin-2(3h)-one](/img/structure/B14035338.png)

![7-Methyl-2,5-dioxa-8-azaspiro[3.5]nonane](/img/structure/B14035346.png)

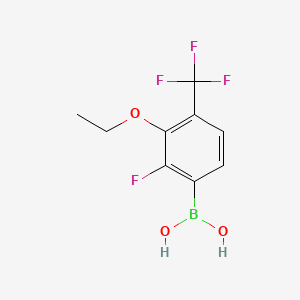
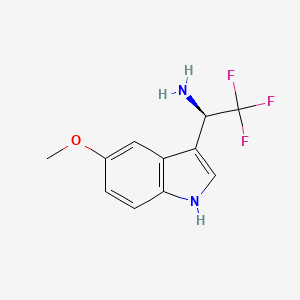
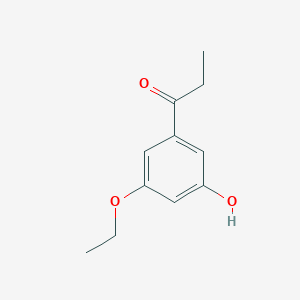
![3-Bromo-6-isopropyl-4-methyl-5-phenyl-pyrazolo[1,5-A]pyrimidin-7-one](/img/structure/B14035382.png)


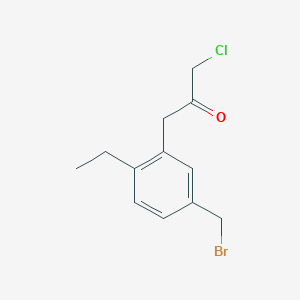

![Spiro[3.5]nonane-7-carbaldehyde](/img/structure/B14035435.png)

